N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, also known as HBT1, is a synthetic compound identified as a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor (AMPA-R) potentiator. [] AMPA receptors are glutamate-gated ion channels playing a crucial role in excitatory synaptic transmission within the central nervous system. HBT1 exhibits lower agonistic effects compared to other AMPA-R potentiators, potentially offering advantages in therapeutic applications by minimizing the risk of bell-shaped responses in pharmacological effects, particularly in brain-derived neurotrophic factor (BDNF) induction. []
While the specific synthesis pathway for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide (HBT1) is not explicitly detailed in the provided literature, its discovery stemmed from a larger effort to identify novel AMPA-R potentiators with reduced agonistic effects. [] Researchers screened a chemical library using a Ca2+ influx assay in primary neurons, a method sensitive to agonistic properties. This approach led to the identification of HBT1 and another compound, OXP1, both demonstrating AMPA-R potentiation with reduced agonistic behavior compared to existing molecules like LY451395. []
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide (HBT1) functions as an AMPA-R potentiator, enhancing the activity of AMPA receptors. [] Studies indicate that HBT1 binds to the ligand-binding domain (LBD) of AMPA-R in a glutamate-dependent manner. [] This binding is believed to allosterically modulate the receptor, increasing its sensitivity to glutamate and subsequently enhancing synaptic transmission. Notably, HBT1 exhibits a distinct binding mode compared to another AMPA-R potentiator, LY451395. HBT1 forms hydrogen bonds with the Serine-518 residue within the AMPA-R LBD, a feature not observed with LY451395 binding. [] This difference in binding interaction is suggested to contribute to the lower agonistic profile of HBT1 compared to LY451395, potentially explaining the reduced risk of bell-shaped responses in BDNF production. []
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide (HBT1) has shown promise in preclinical research as a potential therapeutic agent for neurological and neuropsychiatric disorders. Its ability to potentiate AMPA-R activity while exhibiting a lower agonistic profile compared to other AMPA-R potentiators makes it a promising candidate for further investigation. [] By enhancing AMPA receptor function, HBT1 could potentially improve synaptic plasticity and cognitive function, which are often impaired in conditions such as Alzheimer's disease and schizophrenia.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3